Capillin

Description

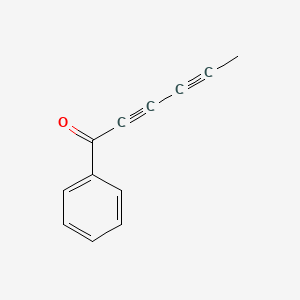

Structure

3D Structure

Properties

CAS No. |

495-74-9 |

|---|---|

Molecular Formula |

C12H8O |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

1-phenylhexa-2,4-diyn-1-one |

InChI |

InChI=1S/C12H8O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,1H3 |

InChI Key |

RAZOKRUZEQERLH-UHFFFAOYSA-N |

SMILES |

CC#CC#CC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC#CC#CC(=O)C1=CC=CC=C1 |

melting_point |

82-83°C |

Other CAS No. |

495-74-9 |

physical_description |

Solid |

Synonyms |

1-phenyl-2,4-hexadiyn-1-one capillin |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanisms of Action of Capillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillin (1-phenyl-2,4-hexadiyn-1-one) is a polyacetylene compound first isolated from the essential oil of Artemisia capillaris. It has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the known mechanisms of action of this compound, focusing on its anticancer, anti-diabetic, anti-inflammatory, and antifungal properties. The information presented herein is a synthesis of current research, intended to serve as a comprehensive resource for professionals in drug discovery and development.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

This compound has demonstrated potent cytotoxic effects against various human cancer cell lines. Its primary anticancer mechanism involves the induction of apoptosis through the mitochondrial pathway, modulated by the c-Jun N-terminal kinase (JNK) signaling cascade.

JNK-Mediated Mitochondrial Apoptosis

In human leukemia HL-60 cells, this compound treatment leads to the activation of JNK, a key regulator of stress-induced apoptosis. This activation precedes the downstream events of the mitochondrial apoptotic pathway. Activated JNK is believed to contribute to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then participates in the formation of the apoptosome, which subsequently activates caspase-9 and the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and nuclear condensation.

Cell Cycle Arrest and Inhibition of Macromolecular Synthesis

This compound has also been shown to inhibit cell proliferation by inducing cell cycle arrest, primarily at the S and G2/M phases. This effect is accompanied by a dose- and time-dependent decrease in macromolecular synthesis, including DNA and proteins. Furthermore, this compound can modulate the intracellular levels of glutathione (GSH), a key antioxidant. A reduction in GSH levels can lead to increased oxidative stress, further contributing to cytotoxicity and apoptosis.

Anti-diabetic Potential: Enzyme Inhibition

This compound exhibits promising anti-diabetic properties through the inhibition of key enzymes involved in carbohydrate metabolism and insulin signaling.

Inhibition of α-Glucosidase, PTP1B, and RLAR

This compound has been identified as a potent inhibitor of α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and rat lens aldose reductase (RLAR).

-

α-Glucosidase: By inhibiting this enzyme in the small intestine, this compound can delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.

-

PTP1B: This enzyme is a negative regulator of the insulin signaling pathway. Inhibition of PTP1B by this compound can enhance insulin sensitivity.

-

RLAR: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. This compound's inhibition of RLAR suggests its potential in mitigating such complications.

Kinetic studies have revealed that this compound inhibits α-glucosidase and RLAR in a noncompetitive manner, while its inhibition of PTP1B is of a mixed-type.

Anti-inflammatory Effects: Suppression of Inflammasome and NF-κB Signaling

This compound demonstrates significant anti-inflammatory activity, primarily through the suppression of the NLRP3 inflammasome and modulation of the NF-κB signaling pathway.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to protect against non-alcoholic steatohepatitis by suppressing the activation of the NLRP3 inflammasome and reducing oxidative stress. The precise molecular interaction between this compound and the components of the NLRP3 inflammasome is an area of ongoing research.

Modulation of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. While direct evidence for this compound's action on this pathway is still emerging, studies on the plant from which it is derived, Artemisia capillaris, have shown an ability to block NF-κB activation. This suggests that this compound may contribute to these effects by preventing the degradation of IκBα, which would otherwise lead to the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.

Antifungal Activity

This compound has long been recognized for its antifungal properties. However, the specific molecular mechanism of its action against fungi is not yet well-elucidated in the scientific literature. General mechanisms of antifungal agents often involve the disruption of the fungal cell membrane, inhibition of ergosterol biosynthesis (a key component of the fungal cell membrane), or interference with cell wall synthesis. Future research is needed to determine if this compound acts through one or more of these pathways.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound. It is important to note that IC50 and MIC values can vary depending on the specific cell line, fungal strain, and experimental conditions.

| Activity | Target | Assay | IC50 / MIC | Reference |

| Anticancer | Human Leukemia (HL-60) | Apoptosis Induction | 1 µM (for 6h treatment) | [1] |

| Anticancer | Various Human Tumor Cell Lines | Proliferation Inhibition | 1-10 µM | [2] |

| Anti-diabetic | α-glucosidase | Enzyme Inhibition | Data not specified | [3] |

| Anti-diabetic | Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme Inhibition | Data not specified | [3] |

| Anti-diabetic | Rat Lens Aldose Reductase (RLAR) | Enzyme Inhibition | Data not specified | [3] |

| Antifungal | Dermatogenic filamentous bacteria | Not specified | Potent activity reported | [4] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.

XTT Assay for Cell Viability and Cytotoxicity

-

Cell Seeding: Plate cells at a predetermined density in a 96-well microplate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

XTT Labeling: Prepare the XTT labeling reagent and electron-coupling reagent mixture. Add the mixture to each well and incubate for a period (typically 2-4 hours) at 37°C.

-

Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 nm and 500 nm using a microplate reader. The absorbance is directly proportional to the number of metabolically active (viable) cells.

DNA Fragmentation Assay (DNA Laddering)

-

Cell Harvesting: Treat cells with this compound to induce apoptosis. Harvest both treated and untreated cells.

-

DNA Extraction: Lyse the cells and extract the genomic DNA using a suitable kit or protocol that preserves the fragmented DNA.

-

Agarose Gel Electrophoresis: Load the extracted DNA onto an agarose gel (typically 1.5-2%).

-

Visualization: Run the gel and visualize the DNA under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe). Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments in multiples of approximately 180-200 base pairs.

Western Blot for JNK Activation and Cytochrome c Release

-

Protein Extraction:

-

For JNK activation, prepare whole-cell lysates from this compound-treated and control cells.

-

For cytochrome c release, perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-JNK, total JNK, cytochrome c, or loading controls like β-actin or COX IV).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. An increase in the phospho-JNK/total JNK ratio indicates JNK activation. The presence of cytochrome c in the cytosolic fraction indicates its release from the mitochondria.

Conclusion

This compound is a promising natural compound with a diverse range of pharmacological activities. Its mechanisms of action are multifaceted, involving the induction of apoptosis in cancer cells, inhibition of key enzymes in diabetes, and suppression of inflammatory pathways. While significant progress has been made in understanding its biological effects, further research is warranted, particularly to elucidate the detailed molecular mechanisms of its antifungal activity and to establish a more comprehensive profile of its quantitative efficacy. The information compiled in this guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

Capillin: A Technical Guide to its Discovery, Natural Sources, and Biological Interactions

Abstract: This whitepaper provides a comprehensive technical overview of capillin, a naturally occurring polyacetylene compound. It details the initial discovery and isolation of this compound, its primary natural sources with quantitative analysis of its concentration, and in-depth experimental protocols for its extraction, purification, and characterization. Furthermore, this guide elucidates the molecular signaling pathways modulated by this compound, specifically its role in inducing apoptosis through the JNK and mitochondrial pathways, and its inhibitory effects on the NLRP3 inflammasome. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's properties and potential therapeutic applications.

Discovery and Historical Context

This compound (1-phenyl-2,4-hexadiyn-1-one) was first isolated in 1956 from the essential oil of Artemisia capillaris, a plant used in traditional medicine. While the initial searches for the specific researchers were inconclusive, this discovery marked the beginning of scientific interest in this unique polyacetylene compound. Subsequent research has identified this compound in various other plant species, highlighting its presence across different genera.

Natural Sources of this compound

This compound is predominantly found in the essential oils of various plants, particularly within the Asteraceae family. The concentration of this compound can vary significantly depending on the plant species, geographical location, and the part of the plant being analyzed.

Primary Natural Sources

-

Artemisia Species: The genus Artemisia is a rich source of this compound.

-

Artemisia capillaris (Capillary Wormwood): This is the plant from which this compound was originally isolated. It remains a primary source for this compound, with this compound being a major constituent of its flower essential oil.

-

Artemisia dracunculus (Tarragon): Certain chemotypes of tarragon have been found to contain this compound.

-

Artemisia monosperma

-

Artemisia nilagirica

-

Artemisia scoparia

-

Artemisia santonica

-

Artemisia abrotanum

-

-

Glebionis Species:

-

Glebionis segetum (Corn Marigold)

-

Glebionis coronaria : Notably, the essential oil of Glebionis coronaria has been reported to contain a remarkably high concentration of this compound.

-

Quantitative Analysis of this compound Content

The following table summarizes the reported concentrations of this compound in the essential oils of various natural sources.

| Plant Species | Plant Part | This compound Concentration (%) | Reference |

| Glebionis coronaria | Aerial Parts | 65.9 | |

| Artemisia capillaris | Flower | Major Constituent |

Experimental Protocols

This section outlines the detailed methodologies for the extraction, isolation, purification, and characterization of this compound from its natural sources.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material.

Protocol:

-

Plant Material Preparation: The aerial parts (flowers, leaves, and stems) of the source plant (e.g., Artemisia capillaris) are collected and air-dried in a shaded area to reduce moisture content. The dried material is then coarsely powdered.

-

Hydrodistillation Apparatus: A Clevenger-type apparatus is used for the extraction.

-

Extraction Process:

-

The powdered plant material is placed in a round-bottom flask.

-

Distilled water is added to the flask to fully immerse the plant material. The typical ratio of plant material to water is 1:10 (w/v).

-

The flask is heated to boiling. The steam and the volatilized essential oil components rise and pass into the condenser.

-

The condensate (water and essential oil) is collected in the separator, where the oil, being less dense than water, forms a layer on top.

-

The distillation process is typically carried out for 3-4 hours.

-

-

Oil Collection and Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate to remove any residual water. The oil is then stored in a sealed vial at 4°C in the dark.

Experimental Workflow for this compound Isolation and Characterization.

Purification by Silica Gel Column Chromatography

Column chromatography is employed to isolate this compound from the other components of the essential oil.

Protocol:

-

Column Preparation:

-

A glass column is packed with silica gel (60-120 mesh) as the stationary phase. The silica gel is made into a slurry with a non-polar solvent (e.g., n-hexane) and carefully poured into the column to ensure a uniform packing without air bubbles.

-

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the top of the silica gel column.

-

Elution: A gradient of solvents with increasing polarity is used as the mobile phase to elute the compounds from the column. A common solvent system is a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Monitoring by Thin-Layer Chromatography (TLC): Each fraction is analyzed by TLC to identify the fractions containing this compound. A suitable solvent system for TLC is developed to achieve good separation of the components. The spots on the TLC plate are visualized under UV light.

-

Pooling and Solvent Evaporation: Fractions containing pure this compound (as determined by TLC) are pooled together. The solvent is then removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Structural Characterization

The structure of the purified compound is confirmed using spectroscopic methods.

Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): The purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃), and the ¹H NMR spectrum is recorded. The chemical shifts, integration, and coupling patterns of the protons are analyzed to confirm the hydrogen framework of the molecule.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is recorded to determine the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak (M+) will correspond to the molecular weight of this compound (C₁₂H₈O, 168.19 g/mol ).

-

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways, primarily related to apoptosis and inflammation.

JNK-Mediated Apoptosis

This compound is a known activator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in inducing apoptosis in cancer cells.

Mechanism of Action:

-

JNK Activation: this compound treatment leads to the phosphorylation and activation of JNK.

-

Modulation of Bcl-2 Family Proteins: Activated JNK can phosphorylate and regulate the activity of Bcl-2 family proteins. This includes the activation of pro-apoptotic members like Bax and the inhibition of anti-apoptotic members like Bcl-2.

-

Induction of Mitochondrial Apoptosis: The altered balance of Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c, initiating the mitochondrial pathway of apoptosis.

This compound-Induced JNK-Mediated Apoptotic Pathway.

Mitochondrial Apoptosis Pathway

This compound directly triggers the intrinsic or mitochondrial pathway of apoptosis.

Mechanism of Action:

-

Bax/Bcl-2 Regulation: this compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes the formation of pores in the outer mitochondrial membrane.

-

Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases (e.g., caspase-3), leading to apoptosis.

This compound-Induced Mitochondrial Apoptosis Pathway.

Inhibition of the NLRP3 Inflammasome

This compound has been shown to possess anti-inflammatory properties by inhibiting the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.

Mechanism of Action:

The precise molecular mechanism of this compound-mediated NLRP3 inflammasome inhibition is still under investigation. However, it is proposed that this compound may interfere with one or more of the key steps in inflammasome activation:

-

Priming Signal Inhibition: this compound might inhibit the initial priming step, which involves the upregulation of NLRP3 and pro-IL-1β expression, often triggered by signals like lipopolysaccharide (LPS).

-

Assembly Inhibition: this compound could directly or indirectly prevent the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.

-

Caspase-1 Activation Inhibition: By interfering with the inflammasome assembly, this compound would prevent the auto-activation of pro-caspase-1 to its active form, caspase-1.

-

Cytokine Processing Inhibition: The inhibition of caspase-1 activation would, in turn, prevent the processing of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.

Proposed Mechanism of this compound's Inhibition of the NLRP3 Inflammasome.

Conclusion and Future Directions

This compound, a polyacetylene first isolated from Artemisia capillaris, has demonstrated significant biological activities, including pro-apoptotic effects in cancer cells and anti-inflammatory properties. This technical guide has provided a detailed overview of its discovery, natural distribution, and methods for its study. The elucidation of its interactions with key signaling pathways, such as the JNK, mitochondrial apoptosis, and NLRP3 inflammasome pathways, provides a strong foundation for further research into its therapeutic potential. Future studies should focus on a more precise quantification of this compound in a wider range of plant sources, optimization of extraction and purification protocols for industrial-scale production, and a deeper investigation into the molecular targets of this compound to fully understand its mechanisms of action. Such research will be crucial for the development of this compound-based therapeutics for the treatment of cancer and inflammatory diseases.

The Potent Bioactivity of Artemisia Polyacetylenes: A Technical Guide for Researchers

An in-depth exploration of the cytotoxic, anti-inflammatory, and antimicrobial properties of polyacetylene compounds derived from the Artemisia genus, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential.

The genus Artemisia, a diverse group of plants belonging to the Asteraceae family, has long been a cornerstone of traditional medicine across various cultures. Beyond the well-documented anti-malarial properties of artemisinin, these plants are a rich reservoir of other bioactive compounds, among which polyacetylenes have emerged as a class of significant scientific interest. These highly unsaturated compounds, characterized by the presence of multiple carbon-carbon triple bonds, exhibit a remarkable spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. This technical guide delves into the core of Artemisia polyacetylene bioactivity, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate further research and drug discovery.

Classification of Bioactive Artemisia Polyacetylenes

Polyacetylenes from Artemisia species can be broadly categorized into four main structural types, each associated with distinct biological activities[1]:

-

Dehydrofalcarinol Type: Primarily C17 polyacetylenes known for their significant cytotoxic and antifungal properties.

-

Linear Triyne Type: Characterized by a linear chain with three conjugated triple bonds, exhibiting antimicrobial and allelopathic effects.

-

Spiroketal Enol Ether Type: These bicyclic compounds are recognized for their anti-inflammatory and insecticidal activities.

-

Capillen-Isocoumarin Type: Aromatic polyacetylenes, such as capillin, that have demonstrated potent anticancer and apoptosis-inducing capabilities.

Anticancer Activity of Artemisia Polyacetylenes

A significant body of research highlights the potent cytotoxic effects of Artemisia polyacetylenes against various cancer cell lines. These compounds induce cell death through mechanisms such as apoptosis, often mediated by the mitochondrial pathway.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of various Aremisia polyacetylenes and extracts has been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of reported IC50 values is presented in the table below.

| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |

| Dehydrofalcarindiol | MCF7 (Breast) | 5.8 µg/mL | [2] |

| Dehydrofalcarindiol | COLO320DM (Colon) | 9.6 µg/mL | [2] |

| Artemisia haussknechtii (Dichloromethane fraction) | MCF-7 (Breast) | 297.17 ± 7.99 µg/mL | [3] |

| Eupatilin 7-methyl ether | Hep-G2 (Liver) | 28.3 µg/mL | [3] |

| Eupatilin 7-methyl ether | MCF-7 (Breast) | 9.5 µg/mL | [3] |

| Eupatilin 7-methyl ether | HeLa (Cervical) | 10.1 µg/mL | [3] |

| Scopoletin | CCRF-CEM (Leukemia) | 2.6 µM | [3] |

| Methyl caffeate | Various cancer cell lines | ≤ 5 µg/mL | [3] |

| Artemisia turanica (CH2Cl2 extract) | K562 (Leukemia) | 69 µg/mL | [4] |

| Artemisia turanica (CH2Cl2 extract) | HL-60 (Leukemia) | 104 µg/mL | [4] |

| Artemisia biennis (CH2Cl2 extract) | K562 and HL-60 | Potent activity reported | [5] |

| Artemin | DU-145 (Prostate) | 82.2 ± 5.6 µM | [6] |

| Artemin | LNCaP (Prostate) | 89.1 ± 6.3 µM | [6] |

| Artemin | MCF-7 (Breast) | 111.5 ± 6.7 µM | [6] |

| Artemisia nilagirica extract | MCF-7 (Breast) | 41.79 ± 1.07 µg/mL | [7] |

| Artemisia nilagirica extract | MDA-MB-231 (Breast) | 55.37 ± 2.11 µg/mL | [7] |

| Artemisia nilagirica extract | HCT-15 (Colon) | 49.57 ± 1.46 µg/mL | [7] |

Signaling Pathway: this compound-Induced Apoptosis

The aromatic polyacetylene this compound has been shown to induce apoptosis in human tumor cell lines through the mitochondrial (intrinsic) pathway. This pathway is initiated by cellular stress and culminates in the activation of a cascade of caspases, the executioner enzymes of apoptosis.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic Activity and Phytochemical Analysis of Artemisia haussknechtii Boiss - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic and Apoptotic Effects of Different Extracts of Artemisia turanica Krasch. on K562 and HL-60 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lines ic50 values: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Vitro Antifungal Activity of Capillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capillin, a polyacetylenic compound, has demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro antifungal activity, drawing upon available data for this compound and structurally related polyacetylenes. It details standard experimental protocols for assessing antifungal efficacy, summarizes key quantitative data, and visually represents the proposed mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics. Natural products have historically been a rich source of antimicrobial agents. This compound, a polyacetylene isolated from various plant species, has been identified as a promising candidate with significant antifungal potential. Polyacetylenes, as a class of compounds, are known to exhibit a range of biological activities, including antimicrobial effects. Their proposed mechanism of action often involves the disruption of fungal cell membrane integrity. This guide synthesizes the available scientific literature to provide an in-depth technical overview of the in vitro antifungal activity of this compound and related compounds.

Quantitative Data on Antifungal Activity

While comprehensive data on the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against a wide array of fungal pathogens are limited in publicly accessible literature, studies on related polyacetylenic compounds provide valuable insights into its potential spectrum of activity. The following tables summarize the reported MIC values for various polyacetylenes against both plant and human pathogenic fungi.

Table 1: In Vitro Antifungal Activity of Polyacetylenic Rhamnosides Against Phytopathogenic Fungi [1]

| Compound | Fusarium oxysporum MIC (µg/mL) | Botrytis cinerea MIC (µg/mL) | Phytophthora capsici MIC (µg/mL) | Fusarium solani MIC (µg/mL) |

| Xylariside A | 15.62 | 15.62 | 31.25 | 15.62 |

| Xylariside B | 7.81 | 3.91 | 7.81 | 7.81 |

| Xylariside C | 31.25 | 15.62 | 31.25 | 31.25 |

| Thiabendazole (Control) | 0.98 | 1.95 | >50 | 15.62 |

| Carbendazim (Control) | 1.95 | 0.98 | 3.91 | 7.81 |

Table 2: In Vitro Antifungal Activity of Acetylenic Acids Against Human Pathogenic Fungi [2]

| Compound | C. albicans ATCC 90028 MIC (µM) | A. fumigatus ATCC 90906 MIC (µM) | T. rubrum ATCC MYA-4438 MIC (µM) |

| 6-Hexadecynoic acid | 198.1 | 49.5 | 6.2 |

| 6-Heptadecynoic acid | 93.9 | 23.5 | 2.9 |

| 6-Octadecynoic acid | 47.0 | 11.7 | 1.5 |

| 6-Nonadecynoic acid | 22.5 | 5.6 | 0.7 |

| 6-Icosynoic acid | 40.5 | 10.1 | 1.3 |

| Amphotericin B (Control) | 0.5 | 1.1 | 0.3 |

| Fluconazole (Control) | 1.6 | >208.3 | 13.0 |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of in vitro antifungal activity. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Fungal isolates

-

Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

This compound or test compound

-

Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)

-

Positive control antifungal (e.g., Fluconazole, Amphotericin B)

-

Spectrophotometer or microplate reader

-

Sterile saline or phosphate-buffered saline (PBS)

-

Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh culture.

-

Prepare a fungal suspension in sterile saline or PBS.

-

Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer (measuring optical density at 530 nm) or a hemocytometer.

-

Dilute the standardized suspension in the broth medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the test wells.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the serially diluted this compound.

-

Include a growth control well (inoculum without the test compound) and a sterility control well (broth medium only).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

-

-

MIC Determination:

-

After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

-

Agar Well Diffusion Method

This method is used to assess the antifungal activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

-

Petri dishes

-

Appropriate agar medium (e.g., Sabouraud Dextrose Agar)

-

Fungal isolates

-

This compound or test compound

-

Solvent for the test compound

-

Sterile cork borer or pipette tips

-

Positive control antifungal

Procedure:

-

Plate Preparation and Inoculation:

-

Prepare a standardized fungal inoculum as described in the broth microdilution method.

-

Evenly spread the fungal inoculum over the surface of the agar plates.

-

-

Well Creation and Compound Application:

-

Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Add a specific volume of the this compound solution (at a known concentration) into each well.

-

A well with the solvent alone serves as a negative control, and a well with a known antifungal serves as a positive control.

-

-

Incubation and Measurement:

-

Incubate the plates at an appropriate temperature and duration.

-

After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antifungal activity.

-

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for in vitro antifungal susceptibility testing.

Proposed Mechanism of Action for Polyacetylenes

Caption: Proposed antifungal mechanism of action for this compound.

Mechanism of Action

The precise molecular targets and signaling pathways affected by this compound are still under investigation. However, based on studies of other polyacetylenes, the primary mechanism of antifungal action is believed to be the disruption of the fungal cell membrane.[1] Polyacetylenes can intercalate into the lipid bilayer, altering its fluidity and increasing its permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death. Damage to membrane-bound proteins is also a proposed mechanism.[1]

Furthermore, there is evidence to suggest that polyacetylenes may interfere with intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) and calcium signaling pathways, which are crucial for fungal growth and reproduction.[1][3]

Conclusion

This compound and related polyacetylenic compounds represent a promising class of natural products with significant in vitro antifungal activity. While more extensive research is required to fully elucidate the antifungal spectrum and mechanism of action of this compound, the available data suggest its potential as a lead compound for the development of new antifungal drugs. The standardized experimental protocols outlined in this guide provide a framework for future investigations into the efficacy of this compound and other novel antifungal agents. Further studies focusing on a broader range of clinically relevant fungal pathogens, determination of MFC values, and detailed mechanistic investigations are warranted to fully realize the therapeutic potential of this compound.

References

The Inhibitory Effect of Capillin on the NLRP3 Inflammasome Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers a cascade of inflammatory responses, including the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and can induce a form of programmed cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.

Capillin, a polyacetylene compound isolated from Artemisia capillaris Thunb., has emerged as a promising modulator of the inflammatory response. This technical guide provides an in-depth overview of the current scientific understanding of this compound's effect on the NLRP3 inflammasome pathway, with a focus on its potential therapeutic applications in non-alcoholic steatohepatitis (NASH). The information presented is based on preclinical in vitro and in vivo studies.

Mechanism of Action of this compound on the NLRP3 Inflammasome Pathway

This compound has been shown to exert its anti-inflammatory effects through a dual mechanism: the direct suppression of the NLRP3 inflammasome and the upregulation of the protective Nrf2/HO-1 antioxidant pathway.[1]

Direct Inhibition of the NLRP3 Inflammasome

The canonical activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1) involves the upregulation of NLRP3 and pro-IL-1β expression, typically through the activation of the NF-κB signaling pathway. The activation step (Signal 2) is triggered by a variety of stimuli, leading to the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.

Studies have demonstrated that this compound effectively represses the NLRP3-ASC-Caspase-1 inflammasome.[1] This inhibitory action leads to a reduction in the activation of caspase-1 and the subsequent decrease in the secretion of IL-1β.

Upregulation of the Nrf2/HO-1 Pathway

In addition to its direct inhibitory effects on the NLRP3 inflammasome, this compound also promotes the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1).[1] The Nrf2/HO-1 pathway is a key regulator of cellular antioxidant responses and plays a crucial role in protecting against oxidative stress-induced inflammation. By upregulating this pathway, this compound helps to mitigate the oxidative stress that can act as a trigger for NLRP3 inflammasome activation.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of this compound on key markers of NLRP3 inflammasome activation and oxidative stress.

In Vitro Studies in Palmitic Acid-Treated FL83B Hepatocytes

| Treatment Group | Relative NLRP3 Protein Expression | Relative ASC Protein Expression | Relative Caspase-1 Protein Expression |

| Control | ~1.0 | ~1.0 | ~1.0 |

| Palmitic Acid (PA) | Increased vs. Control | Increased vs. Control | Increased vs. Control |

| PA + this compound (10 µM) | Decreased vs. PA | Decreased vs. PA | Decreased vs. PA |

| PA + this compound (20 µM) | Further Decreased vs. PA | Further Decreased vs. PA | Further Decreased vs. PA |

| PA + this compound (40 µM) | Significantly Decreased vs. PA | Significantly Decreased vs. PA | Significantly Decreased vs. PA |

| Data are visually estimated from bar graphs in Li et al., 2021 and are presented as relative changes. |

| Treatment Group | Relative Nrf2 Protein Expression | Relative HO-1 Protein Expression |

| Control | ~1.0 | ~1.0 |

| Palmitic Acid (PA) | Decreased vs. Control | Decreased vs. Control |

| PA + this compound (10 µM) | Increased vs. PA | Increased vs. PA |

| PA + this compound (20 µM) | Further Increased vs. PA | Further Increased vs. PA |

| PA + this compound (40 µM) | Significantly Increased vs. PA | Significantly Increased vs. PA |

| Data are visually estimated from bar graphs in Li et al., 2021 and are presented as relative changes. |

In Vivo Studies in a High-Fat Diet-Induced NASH Mouse Model

| Treatment Group | Relative NLRP3 Protein Expression in Liver | Relative ASC Protein Expression in Liver | Relative Caspase-1 Protein Expression in Liver |

| Control | ~1.0 | ~1.0 | ~1.0 |

| High-Fat Diet (HFD) | Increased vs. Control | Increased vs. Control | Increased vs. Control |

| HFD + this compound (25 µmol/kg) | Decreased vs. HFD | Decreased vs. HFD | Decreased vs. HFD |

| HFD + this compound (50 µmol/kg) | Further Decreased vs. HFD | Further Decreased vs. HFD | Further Decreased vs. HFD |

| HFD + this compound (100 µmol/kg) | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD |

| Data are visually estimated from bar graphs in Li et al., 2021 and are presented as relative changes. |

| Treatment Group | Relative Nrf2 Protein Expression in Liver | Relative HO-1 Protein Expression in Liver |

| Control | ~1.0 | ~1.0 |

| High-Fat Diet (HFD) | Decreased vs. Control | Decreased vs. Control |

| HFD + this compound (25 µmol/kg) | Increased vs. HFD | Increased vs. HFD |

| HFD + this compound (50 µmol/kg) | Further Increased vs. HFD | Further Increased vs. HFD |

| HFD + this compound (100 µmol/kg) | Significantly Increased vs. HFD | Significantly Increased vs. HFD |

| Data are visually estimated from bar graphs in Li et al., 2021 and are presented as relative changes. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effect on the NLRP3 inflammasome.

In Vitro Model: Palmitic Acid-Induced Hepatocyte Injury

-

Cell Culture:

-

FL83B mouse hepatocytes are cultured in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Palmitic Acid (PA) Treatment:

-

A stock solution of PA is prepared by dissolving it in ethanol and then conjugating it to bovine serum albumin (BSA) in a serum-free medium.

-

Hepatocytes are treated with PA (typically 0.25 mM) for a specified period (e.g., 24 hours) to induce cellular injury and NLRP3 inflammasome activation.

-

-

This compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Cells are pre-treated with varying concentrations of this compound (e.g., 10, 20, 40 µM) for a set time (e.g., 2 hours) before the addition of PA.

-

In Vivo Model: High-Fat Diet-Induced NASH

-

Animal Model:

-

Male C57BL/6N mice are used for the study.

-

Mice are fed a high-fat diet (HFD) for a specified duration (e.g., 12 weeks) to induce the NASH phenotype. A control group is fed a standard chow diet.

-

-

This compound Administration:

-

This compound is administered to the HFD-fed mice, typically via oral gavage or intraperitoneal injection, at various dosages (e.g., 25, 50, 100 µmol/kg) for a defined period during the HFD feeding regimen.

-

Key Experimental Assays

-

Western Blot Analysis:

-

Cells or liver tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against NLRP3, ASC, Caspase-1, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Cell culture supernatants or serum samples are collected.

-

The concentrations of IL-1β are quantified using a commercially available ELISA kit according to the manufacturer's instructions.

-

The absorbance is read at 450 nm using a microplate reader.

-

-

Reactive Oxygen Species (ROS) Detection:

-

Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for a specified time.

-

The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer.

-

-

Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR):

-

Total RNA is extracted from cells or tissues using a suitable reagent (e.g., TRIzol).

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

qRT-PCR is performed using a SYBR Green master mix and specific primers for the genes of interest.

-

The relative mRNA expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

-

Visualizations

Signaling Pathways

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary literature concerning the isolation of capillin, a bioactive polyacetylene predominantly found in the essential oil of Artemisia capillaris flowers. This document outlines the fundamental experimental protocols, from the extraction of the essential oil to the purification and characterization of this compound, supported by quantitative data and detailed methodologies.

Introduction to this compound

This compound is a naturally occurring polyacetylene with the chemical formula C₁₂H₈O. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including potential anti-cancer and anti-diabetic properties.[1][2] The primary source for the isolation of this compound is the essential oil extracted from the flowers of Artemisia capillaris, a perennial herb used in traditional medicine.[1] This guide will detail the necessary steps to isolate and purify this compound for further research and development.

Extraction of Essential Oil from Artemisia capillaris

The initial step in the isolation of this compound is the extraction of the essential oil from the flowering aerial parts of Artemisia capillaris. Hydrodistillation is the most commonly employed method for this purpose.

Experimental Protocol: Hydrodistillation

A detailed protocol for hydrodistillation is provided below, based on established methodologies for essential oil extraction from Artemisia species.

Materials and Equipment:

-

Dried flowering aerial parts of Artemisia capillaris

-

Clevenger-type apparatus

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate

-

Glassware (round-bottom flask, collection vessel)

Procedure:

-

Plant Material Preparation: The dried plant material is coarsely powdered to increase the surface area for efficient extraction.

-

Hydrodistillation: A known quantity of the powdered plant material is placed in a round-bottom flask with a sufficient volume of distilled water. The flask is then connected to a Clevenger-type apparatus and heated.

-

Collection of Essential Oil: As the water boils, the steam carries the volatile essential oils. The steam is then condensed, and the essential oil, being immiscible with water, is collected in the calibrated tube of the Clevenger apparatus.

-

Drying the Essential Oil: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Quantitative Data

The yield of essential oil can vary depending on the plant's geographical origin, harvesting time, and drying conditions. The following table summarizes representative data found in the literature.

| Plant Material | Extraction Method | Yield of Essential Oil (% w/w) | Key Components Identified by GC-MS |

| Flowering aerial parts of Artemisia capillaris | Hydrodistillation | Varies | Capillene, β-pinene, β-caryophyllene, this compound (up to 32.7%)[3] |

Purification of this compound by Column Chromatography

The essential oil obtained is a complex mixture of various volatile compounds. To isolate this compound, column chromatography is the preferred purification technique.

Experimental Protocol: Silica Gel Column Chromatography

This protocol outlines the steps for the purification of this compound from the essential oil using silica gel column chromatography.

Materials and Equipment:

-

Essential oil of Artemisia capillaris

-

Silica gel (for column chromatography, e.g., 70-230 mesh)

-

Glass chromatography column

-

Elution solvents (e.g., n-hexane, ethyl acetate)

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., n-hexane). The packing should be uniform to ensure good separation.

-

Sample Loading: The essential oil is dissolved in a minimal amount of the initial elution solvent and carefully loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common starting point is 100% n-hexane, gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Monitoring by TLC: The composition of each fraction is monitored by thin-layer chromatography (TLC) to identify the fractions containing this compound.

-

Pooling and Concentration: Fractions containing pure this compound (as determined by TLC) are pooled, and the solvent is removed under reduced pressure to yield the purified compound.

Quantitative Data

The following table provides typical parameters for the column chromatographic purification of this compound.

| Parameter | Description |

| Stationary Phase | Silica gel (70-230 mesh) |

| Mobile Phase | Gradient of n-hexane and ethyl acetate |

| Ratio of Adsorbent to Sample | Approximately 50:1 (w/w) |

| Elution Monitoring | TLC with UV visualization |

Structural Characterization of this compound

The identity and purity of the isolated this compound are confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O | ~177 |

| Aromatic C | ~134, 133, 129, 128 |

| Alkyne C | ~85, 80, 75, 70 |

| CH₃ | ~4 |

Note: The exact chemical shifts may vary slightly depending on the solvent used.

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z (relative intensity, %) | Fragmentation Pathway |

| [M]⁺ | 168 | Molecular Ion |

| [M-CH₃]⁺ | 153 | Loss of a methyl group |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Visualizing the Isolation Workflow

The following diagram, generated using the DOT language, illustrates the overall workflow for the isolation of this compound from Artemisia capillaris.

Conclusion

This technical guide provides a detailed framework for the isolation of this compound from Artemisia capillaris. By following the outlined experimental protocols and utilizing the provided quantitative and spectroscopic data, researchers can successfully obtain pure this compound for further investigation into its promising biological activities. The methodologies described are based on established principles of natural product chemistry and can be adapted and optimized for specific laboratory settings.

References

- 1. This compound, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Promising anti-diabetic potential of this compound and capillinol isolated from Artemisia capillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical composition and antimicrobial activity of the essential oils of Artemisia scoparia and A. capillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

Capillin: A Potential Phytoalexin in Plant Defense Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Capillin, a polyacetylene compound found in various Artemisia species, has garnered attention for its diverse bioactive properties, including its potential role in plant defense. As a secondary metabolite, this compound may function as a phytoalexin, an antimicrobial compound synthesized by plants in response to pathogen attack. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in plant defense mechanisms, with a focus on its antifungal activity, putative signaling pathways, and the experimental methodologies used for its study. While specific quantitative data on pure this compound against a broad range of phytopathogens is limited in publicly available literature, this guide synthesizes the existing knowledge on Artemisia extracts rich in this compound and provides generalized protocols for further research.

Antifungal Activity of this compound-Containing Extracts

Extracts from Artemisia species, known to contain this compound, have demonstrated significant antifungal activity against a variety of plant pathogenic fungi. The following table summarizes the available data on the efficacy of these extracts. It is important to note that the bioactivity of these extracts is likely due to a synergistic effect of multiple compounds, including this compound.

| Plant Extract Source | Target Pathogen | Bioassay Type | Quantitative Data | Reference |

| Artemisia annua (leaves) | Alternaria solani | Mycelial Growth Inhibition | 44.44% inhibition at 1 mg/ml | [1] |

| Artemisia annua (leaves) | Botrytis cinerea | Mycelial Growth Inhibition | 42.22% inhibition at 1 mg/ml | [1] |

| Artemisia annua (leaves) | Fusarium oxysporum | Mycelial Growth Inhibition | 15.56% inhibition at 1 mg/ml | [1] |

| Artemisia annua (leaves) | Fusarium solani | Mycelial Growth Inhibition | 17.78% inhibition at 1 mg/ml | [1] |

| Ziziphus sp. (control) | Alternaria solani | Mycelial Growth Inhibition | 63.33% inhibition at 1 mg/ml | [1] |

| Ziziphus sp. (control) | Botrytis cinerea | Mycelial Growth Inhibition | 67.78% inhibition at 1 mg/ml | [1] |

| Ziziphus sp. (control) | Fusarium oxysporum | Mycelial Growth Inhibition | 45.56% inhibition at 1 mg/ml | [1] |

| Ziziphus sp. (control) | Fusarium solani | Mycelial Growth Inhibition | 50.00% inhibition at 1 mg/ml | [1] |

Biosynthesis and Signaling in Plant Defense

While the specific signaling pathway for this compound biosynthesis in response to pathogens has not been fully elucidated, it is hypothesized to follow the general framework of phytoalexin induction. This process is typically initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell surface receptors. This recognition event triggers a cascade of downstream signaling events, often involving mitogen-activated protein kinases (MAPKs), which ultimately leads to the activation of transcription factors and the expression of genes involved in the biosynthesis of defense compounds like phytoalexins.

In mammalian cells, this compound has been shown to induce apoptosis through the c-Jun N-terminal kinase (JNK) signaling pathway, which is a type of MAPK pathway.[2] It is plausible that a similar MAPK-mediated signaling cascade is involved in the plant's response to this compound or in its production as a defense molecule.

Below is a generalized diagram of a plant defense signaling pathway that could potentially lead to the production of phytoalexins like this compound.

Experimental Protocols

Extraction and Purification of this compound

A bioassay-guided fractionation approach is a standard method for isolating and identifying bioactive compounds like this compound from plant extracts.

a. Extraction:

-

Air-dry the plant material (e.g., leaves and stems of Artemisia sp.) at room temperature and grind into a fine powder.

-

Macerate the powdered plant material in a suitable solvent (e.g., methanol or ethanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

b. Purification:

-

The crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

The resulting fractions are then tested for antifungal activity to identify the most active fraction.

-

The active fraction is further purified using chromatographic techniques such as column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC).[3][4]

-

Fractions from each purification step are monitored by Thin Layer Chromatography (TLC) and bioassayed to guide the isolation of the pure active compound.

The following diagram illustrates a typical workflow for bioassay-guided fractionation.

Antifungal Bioassays

a. Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[5][6]

-

Prepare a stock solution of the purified this compound or plant extract in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Potato Dextrose Broth for fungi).

-

Prepare a standardized fungal spore suspension (e.g., 1 x 10^5 spores/mL).

-

Inoculate each well of the microtiter plate with the fungal spore suspension.

-

Include positive (broth with fungal spores, no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

-

Determine the MIC by visual inspection for the lowest concentration at which no fungal growth is observed.

b. Mycelial Growth Inhibition Assay: This assay measures the effect of a compound on the radial growth of a fungus on a solid medium.

-

Prepare a solid growth medium (e.g., Potato Dextrose Agar) amended with different concentrations of the test compound.

-

Place a mycelial plug of a specific diameter from an actively growing fungal culture onto the center of each agar plate.

-

Use a plate with medium containing only the solvent as a control.

-

Incubate the plates at an optimal temperature for fungal growth.

-

Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Conclusion

This compound, a polyacetylene from Artemisia species, shows promise as a natural antifungal agent with a potential role in plant defense. While direct evidence of its function as a phytoalexin and the specific signaling pathways governing its production in plants require further investigation, the antifungal activity of this compound-containing extracts against various phytopathogens is evident. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further explore the potential of this compound in the development of novel and sustainable plant protection strategies. Future research should focus on quantifying the antifungal efficacy of pure this compound against a wider range of plant pathogens, elucidating its biosynthetic pathway in response to fungal elicitors, and characterizing the specific signaling components involved in its regulation within the plant.

References

- 1. omicsonline.org [omicsonline.org]

- 2. This compound, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of Vanillin by a Combination of Flash and Preparative HPLC with the PLC 2250 사이언스21 입니다. [s21.co.kr]

- 4. researchgate.net [researchgate.net]

- 5. Detection of anti-phytopathogenic fungal activity [protocols.io]

- 6. static.igem.wiki [static.igem.wiki]

Capillin: A Potential Therapeutic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capillin, a polyacetylene compound isolated from various Artemisia species, has emerged as a promising natural product with a diverse range of biological activities. This technical guide provides an in-depth overview of the current state of research on this compound, with a focus on its potential as a therapeutic agent. We will explore its demonstrated anticancer, anti-inflammatory, antifungal, and anti-diabetic properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways through which this compound exerts its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Properties of this compound

This compound, chemically known as 1-phenylhexa-2,4-diyn-1-one, is a polyacetylene characterized by a phenyl group attached to a hexadiynone chain.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈O | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 82 - 83 °C | [1] |

| CAS Number | 495-74-9 | [1] |

Therapeutic Potential and Biological Activities

This compound has demonstrated a broad spectrum of biological activities, positioning it as a molecule of significant interest for therapeutic development. Its key bioactivities are detailed below.

Anticancer Activity

This compound exhibits cytotoxic effects against a variety of human tumor cell lines.[3] Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, through the mitochondrial pathway.[4] Studies have shown that this compound can arrest the cell cycle at the S and G2/M phases and modulate intracellular glutathione (GSH) levels.[3]

Table 1: Cytotoxicity of this compound against Human Tumor Cell Lines (IC50 values)

| Cell Line | Cancer Type | 24h (µM) | 48h (µM) | 72h (µM) | Reference |

| A549 | Lung Carcinoma | 6.1 ± 1.2 | - | - | [5] |

| HEp-2 | Laryngeal Carcinoma | 2.8 ± 0.3 | 0.8 ± 0.1 | 0.6 ± 0.1 | [3] |

| HT29 | Colon Carcinoma | 6.0 ± 1.5 | - | - | [5] |

| MIA PaCa-2 | Pancreatic Carcinoma | 3.4 ± 0.91 | - | - | [5] |

| HL-60 | Human Leukemia | - | - | - | [4] |

Note: Some IC50 values were only reported for a single time point.

Anti-inflammatory Activity

This compound has shown potent anti-inflammatory effects. It has been reported to suppress the NLRP3 inflammasome and block the activation of the NF-κB signaling pathway, a key regulator of inflammation.[6] This suggests its potential in treating inflammatory conditions.

Antifungal Activity

This compound possesses strong antifungal properties, particularly against dermatogenic filamentous bacteria.[6] This activity makes it a candidate for the development of new antifungal agents.

Anti-diabetic Potential

Research has indicated that this compound may have therapeutic applications in the management of diabetes. It has been shown to inhibit key enzymes involved in glucose metabolism, including α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and rat lens aldose reductase (RLAR).[7]

Table 2: Inhibitory Activity of this compound on Key Enzymes in Diabetes

| Enzyme | Inhibition Type | Potency | Reference |

| α-glucosidase | Noncompetitive | Potent | [7] |

| PTP1B | Mixed-type | Potent | [7] |

| RLAR | Noncompetitive | Potent | [7] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Treat cells with this compound for the desired time points.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry.

Apoptosis Detection (DNA Fragmentation Assay)

This assay detects the characteristic ladder pattern of DNA fragments, a hallmark of apoptosis.

Protocol:

-

Treat cells with this compound to induce apoptosis.

-

Harvest cells and lyse them in a buffer containing detergents.

-

Treat the lysate with RNase A and Proteinase K to remove RNA and proteins.

-

Extract the DNA using phenol-chloroform.

-

Precipitate the DNA with ethanol.

-

Resuspend the DNA pellet in TE buffer.

-

Run the DNA on a 1.5% agarose gel containing ethidium bromide.

-

Visualize the DNA fragments under UV light.

In Vitro Anti-inflammatory Assay (NF-κB Reporter Assay)

This assay measures the inhibition of NF-κB activation, a key step in the inflammatory response.

Protocol:

-

Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase).

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS).

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence).

-

Determine the inhibitory effect of this compound on NF-κB activation.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Protocol:

-

Prepare a twofold serial dilution of this compound in a 96-well microplate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the fungal strain.

-

Incubate the plate at an appropriate temperature for 24-48 hours.

-

The MIC is defined as the lowest concentration of this compound that visibly inhibits fungal growth.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Protocol:

-

Prepare a reaction mixture containing α-glucosidase enzyme and a buffer.

-

Add different concentrations of this compound to the mixture and pre-incubate.

-

Initiate the reaction by adding the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Measure the release of p-nitrophenol at 405 nm over time.

-

Calculate the percentage of inhibition and the IC50 value.

PTP1B Inhibition Assay

This assay determines the inhibitory activity of a compound against Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling.

Protocol:

-

Prepare a reaction mixture containing recombinant human PTP1B enzyme and a suitable buffer.

-

Add various concentrations of this compound and pre-incubate.

-

Start the enzymatic reaction by adding the substrate p-nitrophenyl phosphate (pNPP).

-

Measure the formation of p-nitrophenol at 405 nm.

-

Determine the percentage of inhibition and the IC50 value.

Conclusion and Future Directions

This compound has demonstrated a compelling profile of biological activities that warrant further investigation for its therapeutic potential. Its multifaceted mechanisms of action, particularly in cancer and inflammation, make it an attractive lead compound for drug development. Future research should focus on in vivo efficacy and safety studies to validate the promising in vitro findings. Furthermore, medicinal chemistry efforts could be directed towards synthesizing analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties. A deeper understanding of its molecular targets and signaling pathways will be crucial in advancing this compound from a promising natural product to a clinically relevant therapeutic agent.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

Methodological & Application

Protocol for Capillin Extraction from Artemisia capillaris: Application Notes for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the extraction and purification of Capillin, a bioactive polyacetylene compound, from the flowers of Artemisia capillaris. These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

This compound is a prominent bioactive compound found in the essential oil of Artemisia capillaris flowers.[1] It has garnered significant interest within the scientific community for its potential therapeutic applications, including its ability to induce apoptosis in cancer cells.[1] Research has indicated that this compound's apoptotic activity is mediated through the mitochondrial pathway and is regulated by the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This document outlines a comprehensive protocol for the extraction of this compound-rich essential oil from A. capillaris flowers via hydrodistillation, followed by a detailed chromatographic procedure for the purification of this compound.

Data Summary

The following tables summarize key quantitative data related to the extraction of essential oil and this compound from Artemisia species.

Table 1: Composition of Essential Oil from Artemisia capillaris

| Component | Percentage (%) |

| This compound | 24.2 |

| β-Pinene | 12.1 |

| 1,8-Cineole | 6.2 |

| β-Caryophyllene | 5.2 |

| Limonene | 4.5 |

| α-Pinene | 4.3 |

| Piperitone | 4.2 |

| Germacrene D | 3.9 |

| Other | 23.4 |

Data sourced from a study on the essential oil from the dry aerial parts of A. capillaris.

Table 2: Optimization of Hydrodistillation Parameters for Essential Oil Yield from Artemisia Species

| Parameter | Condition | Effect on Yield |

| Plant Material State | Ground | Increased yield by 20-25% compared to whole leaves. |

| Distillation Time | 3 hours | Optimal for maximizing essential oil recovery. |

| Water-to-Plant Material Ratio | 10:1 (v/w) | Commonly used ratio for efficient extraction. |

| Soaking Time | 2 hours | May enhance extraction efficiency. |

This data is generalized from studies on various Artemisia and other plant species to provide guidance on optimizing the extraction process.

Experimental Protocols

Extraction of Essential Oil by Hydrodistillation

This protocol describes the extraction of essential oil from the flowers of Artemisia capillaris using a Clevenger-type apparatus.

Materials and Apparatus:

-

Dried flowers of Artemisia capillaris

-

Grinder or mill

-

Clevenger-type hydrodistillation apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Collecting vessel

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Plant Material: Dry the flowers of Artemisia capillaris in a well-ventilated area away from direct sunlight. Once dried, grind the flowers into a coarse powder.

-

Hydrodistillation Setup: Place 100 g of the ground plant material into a 2 L round-bottom flask. Add 1 L of distilled water to the flask.

-

Distillation: Connect the flask to the Clevenger apparatus and condenser. Heat the flask using a heating mantle to initiate boiling. Continue the distillation for 3 hours, collecting the essential oil in the calibrated tube of the Clevenger apparatus.

-

Oil Collection and Drying: After distillation, carefully collect the essential oil from the apparatus. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until further use.

Purification of this compound by Column Chromatography

This protocol outlines a two-step column chromatography process for the purification of this compound from the essential oil.

Materials and Apparatus:

-

Crude essential oil of Artemisia capillaris

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

-

Glass vials

Procedure:

Step 2.1: Initial Fractionation by Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

-

Sample Loading: Dissolve 1 g of the crude essential oil in a minimal amount of hexane and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction 1: 100% Hexane

-

Fraction 2: 98:2 Hexane:Ethyl Acetate

-

Fraction 3: 95:5 Hexane:Ethyl Acetate

-

Continue increasing the ethyl acetate concentration by 5% increments.

-

-